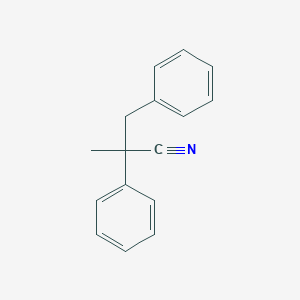

2-Methyl-2,3-diphenylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Methyl-2,3-diphenylpropanenitrile can be achieved through a variation of the nitrile-Aldol reaction. This involves the combination of benzophenone and propionitrile in the presence of a sodamide base and ethyl ether solvent, leading to 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile .Molecular Structure Analysis

The (2S)-2-methyl-2,3-diphenylpropanenitrile molecule contains a total of 33 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aliphatic) .Aplicaciones Científicas De Investigación

Photophysics and Spectroscopy

Researchers study the photophysical properties of 2-Methyl-2,3-diphenylpropanenitrile. Its absorption and emission spectra provide insights into its electronic transitions. These investigations contribute to our understanding of excited-state behavior and aid in designing fluorescent probes or sensors.

Mecanismo De Acción

Mode of Action

It’s known that nitriles, the class of organic compounds that 2-methyl-2,3-diphenylpropanenitrile belongs to, can undergo various chemical reactions, including hydrolysis, reduction, and addition reactions, which could potentially influence their interactions with biological targets .

Pharmacokinetics

It’s known that the compound has a density of 107 g/cm³ and a boiling point of 3308ºC at 760mmHg . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

As a research compound, its effects are likely dependent on the specific experimental conditions and biological systems used .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Methyl-2,3-diphenylpropanenitrile. For instance, its stability could be affected by strong oxidizing agents .

Propiedades

IUPAC Name |

2-methyl-2,3-diphenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSQCJLUIIUDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)

![ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2807467.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2807479.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)